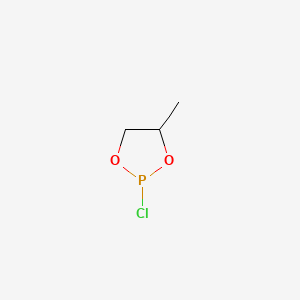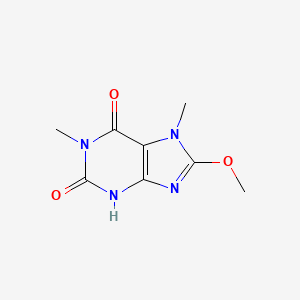
2-Chloro-4-methyl-1,3,2-dioxaphospholane
描述
2-Chloro-4-methyl-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C3H6ClO2P. It is a cyclic phosphite ester, characterized by a five-membered ring containing phosphorus, oxygen, and chlorine atoms.
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methyl-1,3,2-dioxaphospholane can be synthesized through the reaction of propylene glycol with phosphorus trichloride. The reaction typically involves the following steps:
Reaction of Propylene Glycol with Phosphorus Trichloride: Propylene glycol is reacted with phosphorus trichloride in the presence of a base, such as pyridine, to form the intermediate chlorophosphite ester.
Cyclization: The intermediate undergoes cyclization to form the five-membered ring structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 2-Chloro-4-methyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as alcohols, amines, and thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonate or phosphate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Phosphite esters, phosphoramidates, and phosphorothioates.
Oxidation Reactions: Phosphonates and phosphates.
Hydrolysis: Phosphoric acid derivatives.
科学研究应用
2-Chloro-4-methyl-1,3,2-dioxaphospholane has several scientific research applications:
Organic Synthesis:
Materials Science: Employed in the synthesis of flame retardants and plasticizers.
Biological Studies: Investigated for its potential as a phosphorylating agent in biochemical research.
Medicinal Chemistry: Explored for its role in the synthesis of phosphorus-containing drugs and prodrugs.
作用机制
The mechanism of action of 2-chloro-4-methyl-1,3,2-dioxaphospholane involves its reactivity as a phosphorylating agent. It can transfer its phosphorus-containing group to nucleophiles, such as alcohols and amines, through a substitution reaction. This reactivity is facilitated by the presence of the chlorine atom, which acts as a leaving group, allowing the phosphorus atom to form new bonds with nucleophiles .
相似化合物的比较
2-Chloro-1,3,2-dioxaphospholane: Similar structure but lacks the methyl group.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains additional methyl groups, making it bulkier and potentially more sterically hindered.
Uniqueness: 2-Chloro-4-methyl-1,3,2-dioxaphospholane is unique due to its specific balance of reactivity and steric properties. The presence of the methyl group provides a slight steric hindrance, which can influence its reactivity compared to other similar compounds. This makes it a valuable reagent in selective phosphorylation reactions .
属性
IUPAC Name |
2-chloro-4-methyl-1,3,2-dioxaphospholane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClO2P/c1-3-2-5-7(4)6-3/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOGVHAUJHBLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COP(O1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClO2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979831 | |
| Record name | 2-Chloro-4-methyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.50 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-86-3 | |
| Record name | 2-Chloro-4-methyl-1,3,2-dioxaphospholane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6362-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-1,3,2-dioxaphospholane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-1,3,2-dioxaphospholane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)


![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)

amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)

![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
